

Enpp-1-IN-8 and Other ENPP1 Inhibitors: A Comparative Potency Analysis

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Compound of Interest

Compound Name: *Enpp-1-IN-8*

Cat. No.: *B15143968*

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In the landscape of cancer immunotherapy and research into metabolic diseases, the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a promising therapeutic strategy. ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, an essential component of the innate immune system's response to tumors. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response. Consequently, the development of potent and selective ENPP1 inhibitors is an area of intense research. This guide provides a comparative overview of the potency of **Enpp-1-IN-8** and other notable ENPP1 inhibitors, supported by available experimental data.

Comparative Potency of ENPP1 Inhibitors

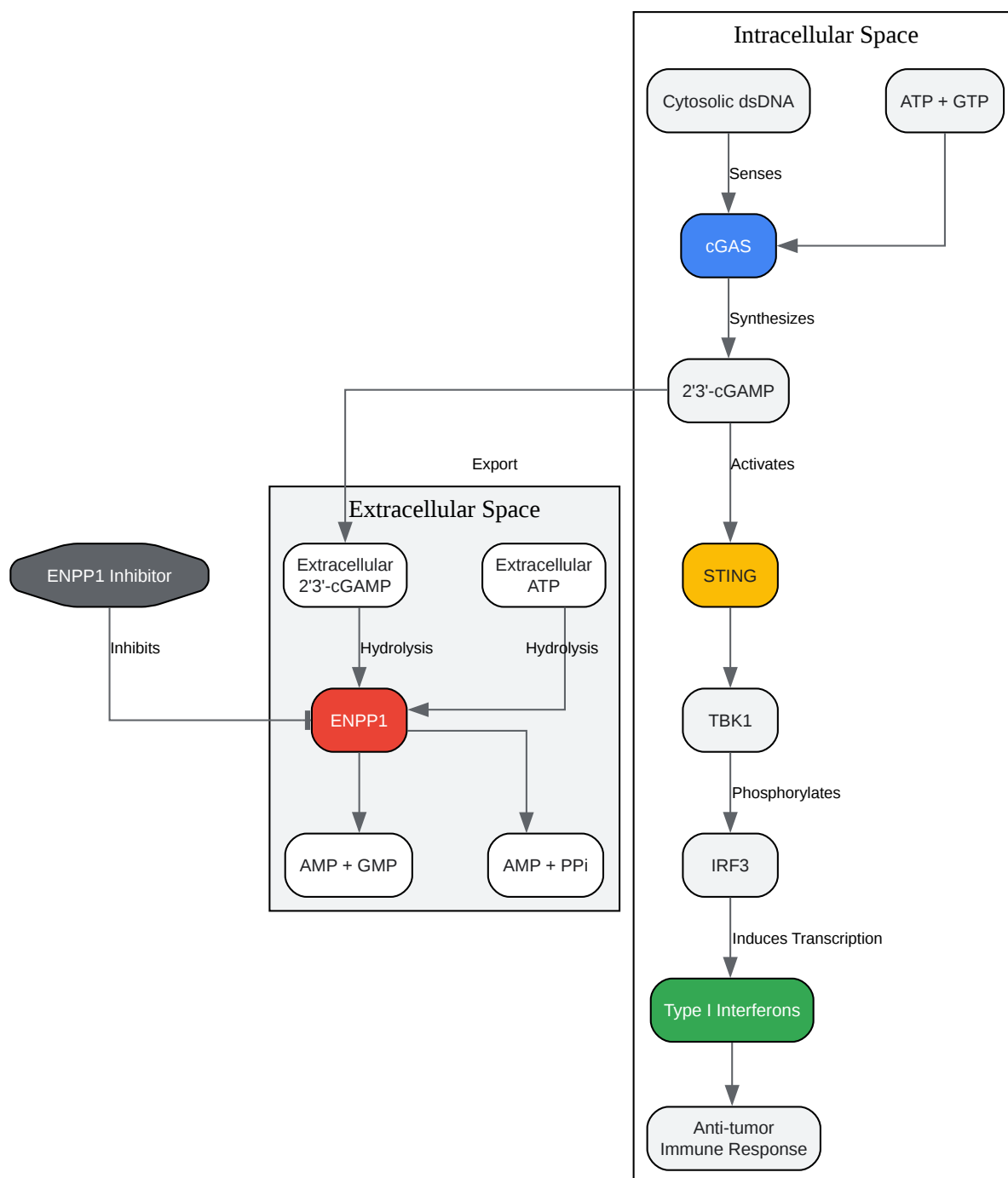
The potency of an inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i), with lower values indicating higher potency. The following table summarizes the available potency data for **Enpp-1-IN-8** and a selection of other ENPP1 inhibitors.

Inhibitor	Potency (IC50/Ki)	Substrate Used in Assay	Notes
Enpp-1-IN-8	Not Publicly Available	-	Described as a potent inhibitor.[1]
Enpp-1-IN-20 (Compound 31)	IC50: 0.09 nM	Not specified	Also shows a cell-based IC50 of 8.8 nM. [2]
ISM5939	IC50: 0.63 nM	2',3'-cGAMP	AI-designed inhibitor with high selectivity.[3]
IC50: 9.28 nM	ATP		
TXN-10128	IC50: 4 nM (0.004 μ M)	Not specified	Highly selective over ENPP2 and ENPP3. [4]
RBS2418	Ki: 0.14 nM	cGAMP	Similar potency against ATP hydrolysis (Ki = 0.13 nM).[5]
Ki: 0.13 nM	ATP		
SR-8541A	IC50: 1.4 nM	Not specified	Demonstrates strong binding affinity to ENPP1.

ENPP1 Signaling Pathway

ENPP1 primarily functions as a negative regulator of the cGAS-STING signaling pathway. Cytosolic DNA, often present in cancer cells due to genomic instability, is detected by cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. This activation leads to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby suppressing this immune activation.[1]

ENPP1 also plays a role in purinergic signaling by hydrolyzing ATP to AMP and pyrophosphate (PPi).[1]



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Caption: The ENPP1 signaling pathway, illustrating its role in cGAMP and ATP hydrolysis and its inhibition.

Experimental Protocols for Determining ENPP1 Inhibitor Potency

The potency of ENPP1 inhibitors is typically determined using in vitro enzymatic assays. A common method involves measuring the hydrolysis of a substrate, such as ATP or cGAMP, by recombinant human ENPP1 in the presence of varying concentrations of the inhibitor.

General Assay Principle

A widely used method is the Transcreener® AMP²/GMP² Assay. This is a fluorescence polarization (FP) immunoassay that detects the AMP and GMP products of ENPP1-mediated hydrolysis. The assay relies on a specific antibody that binds to AMP and GMP, and a fluorescent tracer. In the absence of AMP/GMP, the tracer is bound to the antibody, resulting in a high FP signal. When ENPP1 hydrolyzes its substrate, the resulting AMP and/or GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the amount of product formed and thus to the enzyme's activity.

Experimental Workflow

The following diagram outlines a typical workflow for an ENPP1 inhibition assay.



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References

- 1. Enpp-1-IN-8 - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
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